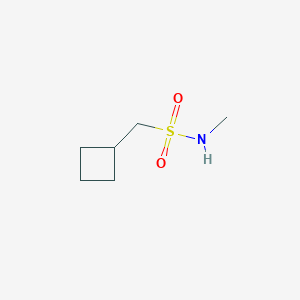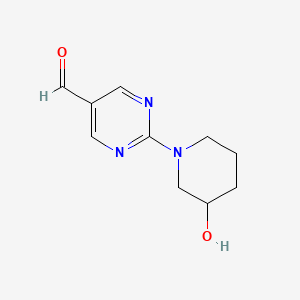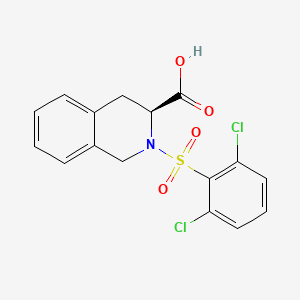![molecular formula C11H22N2O B13201917 2,3-dimethyl-N-[(3R)-piperidin-3-yl]butanamide](/img/structure/B13201917.png)
2,3-dimethyl-N-[(3R)-piperidin-3-yl]butanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,3-Dimethyl-N-[(3R)-piperidin-3-yl]butanamide: is an organic compound with the molecular formula C11H22N2O. This compound features a piperidine ring, which is a six-membered heterocycle containing one nitrogen atom. The presence of the piperidine ring makes this compound significant in various chemical and pharmaceutical applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,3-dimethyl-N-[(3R)-piperidin-3-yl]butanamide typically involves the reaction of 2,3-dimethylbutanoyl chloride with (3R)-piperidin-3-amine. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is usually performed in an organic solvent like dichloromethane at a low temperature to control the reaction rate and yield.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxides.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol group.
Substitution: The amide group can participate in nucleophilic substitution reactions, where the nitrogen atom can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.
Substitution: Nucleophiles such as amines or alcohols can be used under basic conditions.
Major Products:
Oxidation: N-oxides of the piperidine ring.
Reduction: Corresponding alcohols.
Substitution: Various substituted amides depending on the nucleophile used.
Scientific Research Applications
Chemistry: 2,3-Dimethyl-N-[(3R)-piperidin-3-yl]butanamide is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable building block in organic synthesis.
Biology: In biological research, this compound can be used to study the effects of piperidine derivatives on biological systems. It may serve as a model compound for understanding the behavior of similar molecules in biological environments.
Medicine: The compound’s structure suggests potential pharmacological applications. Piperidine derivatives are known for their activity in the central nervous system, and this compound could be explored for its potential therapeutic effects.
Industry: In the industrial sector, this compound can be used in the production of pharmaceuticals, agrochemicals, and other fine chemicals. Its stability and reactivity make it suitable for various industrial applications.
Mechanism of Action
The mechanism of action of 2,3-dimethyl-N-[(3R)-piperidin-3-yl]butanamide involves its interaction with specific molecular targets in biological systems. The piperidine ring can interact with receptors in the central nervous system, potentially modulating neurotransmitter activity. The exact pathways and molecular targets would depend on the specific biological context and require further research to elucidate.
Comparison with Similar Compounds
- 2,3-Dimethyl-N-(piperidin-3-yl)butanamide
- 2,3-Dimethyl-N-[(3S)-piperidin-3-yl]butanamide
- 2,3-Dimethyl-N-[(3R)-piperidin-2-yl]butanamide
Uniqueness: 2,3-Dimethyl-N-[(3R)-piperidin-3-yl]butanamide is unique due to its specific stereochemistry (3R configuration) and the presence of both dimethyl and piperidine groups. This combination of structural features imparts distinct chemical and biological properties, making it valuable for specific applications where stereochemistry plays a crucial role.
Properties
Molecular Formula |
C11H22N2O |
|---|---|
Molecular Weight |
198.31 g/mol |
IUPAC Name |
2,3-dimethyl-N-[(3R)-piperidin-3-yl]butanamide |
InChI |
InChI=1S/C11H22N2O/c1-8(2)9(3)11(14)13-10-5-4-6-12-7-10/h8-10,12H,4-7H2,1-3H3,(H,13,14)/t9?,10-/m1/s1 |
InChI Key |
JOEKNFKLQPWIIF-QVDQXJPCSA-N |
Isomeric SMILES |
CC(C)C(C)C(=O)N[C@@H]1CCCNC1 |
Canonical SMILES |
CC(C)C(C)C(=O)NC1CCCNC1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



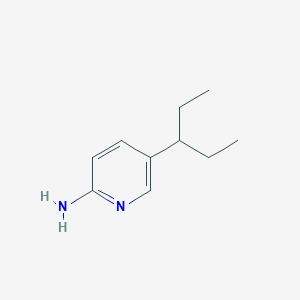
![(1Z)-N-Cyclopentyl-1-{1-[(oxolan-3-yl)methyl]-1H-1,2,3-triazol-4-yl}methanimine](/img/structure/B13201838.png)
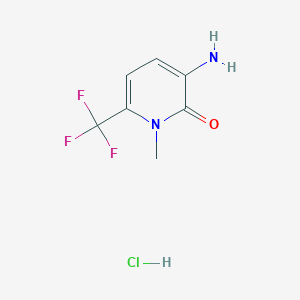
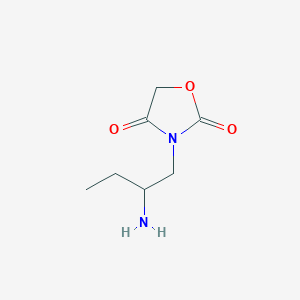
![tert-Butyl 3-(aminomethyl)-4,6-dimethyl-[1,2]thiazolo[5,4-b]pyridine-5-carboxylate](/img/structure/B13201847.png)
![1',3'-Dihydrospiro[cyclopentane-1,2'-indole]](/img/structure/B13201855.png)
![3-{[(Benzyloxy)carbonyl]amino}-2,4,6-trimethylbenzoic acid](/img/structure/B13201862.png)
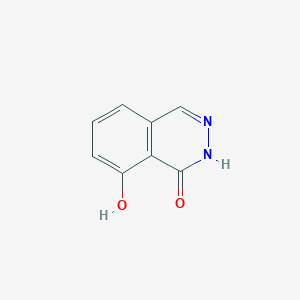
![2-[4-bromo-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetonitrile](/img/structure/B13201872.png)
